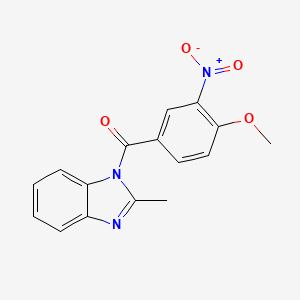![molecular formula C12H13FN4OS B5733398 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)
2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its antifungal and antibacterial activity by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. In cancer cells, the compound is believed to inhibit the activity of enzymes involved in cell division, leading to cell death.
Biochemical and Physiological Effects
2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. However, the compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide in lab experiments is its potential as a drug candidate for the treatment of cancer and infectious diseases. The compound is relatively easy to synthesize and has been shown to be effective in vitro. However, one limitation of using the compound is its lack of in vivo data. Further studies are needed to determine its safety and efficacy in living organisms.
Orientations Futures
There are several future directions for research on 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide. One direction is to conduct further studies on the compound's mechanism of action, particularly in vivo. Another direction is to explore its potential as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies could investigate the compound's potential as a tool for studying cellular processes, such as cell division and apoptosis.
Méthodes De Synthèse
The synthesis of 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide involves the reaction of 4-mercapto-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N-methylacetoacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide has potential applications in various fields of scientific research. In medicinal chemistry, the compound has been shown to exhibit antifungal and antibacterial activity. It has also been identified as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS/c1-14-10(18)7-19-12-16-15-11(17(12)2)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBCSLOWYZTKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)




![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)
![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)